molecular formula C20H22N2O5S B2819009 Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate CAS No. 1008012-65-4

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate

Cat. No.: B2819009
CAS No.: 1008012-65-4
M. Wt: 402.47
InChI Key: DGXUCFYCDUATRH-UHFFFAOYSA-N
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Description

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a tosylpyrrolidine moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tosylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a building block in the design of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyrrolidine-2-carboxamido)benzoate
  • Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate hydrochloride

Uniqueness

This compound is unique due to the presence of the tosyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXUCFYCDUATRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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